molecular formula C8H17NO2 B1527921 1-(2-Hydroxypropyl)piperidin-4-ol CAS No. 1183328-30-4

1-(2-Hydroxypropyl)piperidin-4-ol

Cat. No. B1527921
CAS RN: 1183328-30-4
M. Wt: 159.23 g/mol
InChI Key: IEMAAESIMKGGCO-UHFFFAOYSA-N
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Description

“1-(2-Hydroxypropyl)piperidin-4-ol” is a chemical compound with the CAS Number: 1183328-30-4 . It has a molecular weight of 159.23 . The IUPAC name for this compound is 1-(2-hydroxypropyl)-4-piperidinol .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “1-(2-Hydroxypropyl)piperidin-4-ol” is 1S/C8H17NO2/c1-7(10)6-9-4-2-8(11)3-5-9/h7-8,10-11H,2-6H2,1H3 . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“1-(2-Hydroxypropyl)piperidin-4-ol” is an oil at room temperature .

Mechanism of Action

While the specific mechanism of action for “1-(2-Hydroxypropyl)piperidin-4-ol” is not mentioned in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “1-(2-Hydroxypropyl)piperidin-4-ol” and similar compounds may have significant potential in future drug development.

properties

IUPAC Name

1-(2-hydroxypropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(10)6-9-4-2-8(11)3-5-9/h7-8,10-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMAAESIMKGGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxypropyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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